Dimethyl formylsuccinate

Description

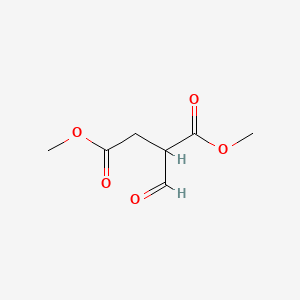

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-formylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)3-5(4-8)7(10)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFFRHSMYJVFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973610 | |

| Record name | Dimethyl 2-formylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-12-3 | |

| Record name | 1,4-Dimethyl 2-formylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58026-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl formylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058026123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-formylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl formylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Formylsuccinate

Classical Synthetic Methodologies

The classical approaches to synthesizing dimethyl formylsuccinate and its analogs are rooted in fundamental reactions of carboxylic acids and esters, which have been cornerstones of organic chemistry for over a century.

One of the most fundamental reactions in organic chemistry for the formation of esters is the Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of an alcohol. masterorganicchemistry.com In the context of this compound, this would involve the direct esterification of formylsuccinic acid with methanol (B129727) under acidic conditions, typically using a catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group to reform the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

To drive the equilibrium towards the product side, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com While direct literature on the esterification of formylsuccinic acid is sparse, the synthesis of its precursor, dimethyl succinate (B1194679), from succinic acid and methanol is a well-documented example of this process, often employing solid acid catalysts to circumvent issues with corrosive mineral acids. google.comgoogle.com

The most prominent classical method for synthesizing β-keto esters like this compound is the Claisen condensation. synarchive.comlibretexts.org Specifically, a "crossed" Claisen condensation is employed, where an ester with α-hydrogens (dimethyl succinate) reacts with an ester that cannot form an enolate, such as a formate (B1220265) ester (methyl formate). libretexts.orglibretexts.orgpressbooks.pub This approach prevents the self-condensation of the formate ester and directs the reaction toward the desired product.

The reaction is typically carried out using a strong base, such as sodium methoxide (B1231860) (NaOMe), which must be used in at least a stoichiometric amount. masterorganicchemistry.com The mechanism involves the following key steps:

Enolate Formation : The alkoxide base deprotonates the α-carbon of dimethyl succinate to form a nucleophilic ester enolate. libretexts.orglibretexts.org

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of methyl formate. libretexts.orglibretexts.org

Elimination : The resulting tetrahedral intermediate collapses, expelling a methoxide ion as the leaving group to form the β-keto ester. libretexts.orglibretexts.org

Deprotonation : The newly formed this compound has a highly acidic proton on the α-carbon (between the two carbonyl groups). This proton is readily removed by the methoxide base present in the mixture. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. masterorganicchemistry.comntu.edu.sg

Acidification : A final workup with aqueous acid is required to protonate the resulting enolate and yield the neutral this compound product. ntu.edu.sg

A detailed procedure for the synthesis of the diethyl analog, diethyl (RS)-formylsuccinate, involves the reaction of diethyl succinate and ethyl formate with sodium metal in toluene (B28343), which first forms sodium ethoxide in situ. prepchem.com This method is directly analogous to the synthesis of the dimethyl compound.

Advanced and Optimized Synthetic Protocols

Building upon classical methods, recent research has focused on developing more efficient, selective, and robust protocols for the synthesis of β-keto esters.

While traditional Claisen condensations rely on alkali metal alkoxides, modern variations have introduced alternative catalytic systems to enhance reaction efficiency. One significant advancement is the Ti-Claisen condensation, which utilizes titanium tetrachloride (TiCl₄) as a mediator. This method has been successfully applied to the formylation of esters to produce α-formyl esters, which are tautomers of the desired β-keto esters. organic-chemistry.org Another innovative approach involves the use of magnesium enolates derived from substituted malonic acid half oxyesters (SMAHOs). These pronucleophiles react with various acyl donors in a decarboxylative Claisen condensation to afford α-substituted β-keto esters in good yields. organic-chemistry.org These methods offer alternative reaction pathways that can sometimes provide better yields or accommodate substrates that are sensitive to traditional strong bases.

Modern synthetic strategies have expanded the range of suitable starting materials beyond simple esters. For instance, a Ti-crossed Claisen condensation can be performed between ketene (B1206846) silyl (B83357) acetals and acid chlorides. organic-chemistry.org This protocol allows for the synthesis of not only α-monoalkylated esters but also thermodynamically less favorable α,α-dialkylated β-keto esters, demonstrating a significant refinement in control and scope. organic-chemistry.org

In terms of reaction conditions, a major step forward has been the development of a solvent-free Claisen condensation. acs.org By heating potassium tert-butoxide and an ester like ethyl phenylacetate (B1230308) directly at 100°C, the corresponding β-keto ester was produced in high yield. acs.org This approach drastically reduces the amount of solvent waste, aligning with the principles of green chemistry, and simplifies the purification process.

Interactive Table: Comparison of Synthetic Protocols for β-Keto Esters

| Method | Precursors | Catalyst/Base | Solvent | Key Feature | Reference |

| Classical Claisen | Diethyl Succinate, Ethyl Formate | Sodium (Na) | Toluene | Standard, well-established method. | prepchem.com |

| Ti-Claisen | Esters, Formylating Agent | TiCl₄ | Dichloromethane | Lewis-acid mediated, alternative to strong bases. | organic-chemistry.org |

| Decarboxylative Claisen | Substituted Malonic Acid Half Oxyesters | Magnesium Enolates | Not specified | Uses pronucleophiles for controlled acylation. | organic-chemistry.org |

| Solvent-Free Claisen | Ethyl Phenylacetate | Potassium tert-butoxide | None | Environmentally friendly, reduces waste. | acs.org |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its precursors, several green strategies have been explored.

The development of solvent-free reaction conditions for the Claisen condensation is a significant green innovation, as it minimizes volatile organic compound (VOC) emissions and reduces waste. acs.org Another promising approach is the use of micellar catalysis, where reactions are conducted in water with the aid of surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80. acs.org For Claisen-Schmidt condensations, this technique has been shown to lower the environmental factor (E-factor) compared to reactions in traditional organic solvents like ethanol (B145695). acs.org A related strategy involves a stirring-induced emulsion technique, which confines the base-catalyzed reaction to the interface between an aqueous and an organic phase. rsc.orgrsc.org This method can increase product selectivity by preventing side reactions and simplifies separation, as the phases can be separated by simply stopping the agitation. rsc.orgrsc.org

Furthermore, green considerations apply to the synthesis of the starting materials. The production of the precursor, dimethyl succinate, has been made more sustainable through the use of recyclable ionic liquid catalysts for the esterification of succinic acid, offering a milder and more efficient alternative to traditional catalysts. researchgate.net Similarly, the use of solid-acid resins as catalysts for esterification provides an environmentally benign option that avoids the use of corrosive and difficult-to-recycle mineral acids. google.comorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Dimethyl Formylsuccinate

Tautomeric Equilibria and Structural Dynamics

Dimethyl formylsuccinate, a compound featuring both aldehyde and ester functionalities, exhibits keto-enol tautomerism. This equilibrium involves the interconversion between the keto (aldehyde) form and the enol (alkene-alcohol) form. The structural dynamics of this tautomerism are influenced by factors such as solvent polarity and the presence of acid or base catalysts. While the keto form is generally more stable, the enol form is a key intermediate in many of its reactions.

Computational studies and spectroscopic analyses, such as NMR, can provide insight into the relative populations of the tautomers under various conditions. The presence of an explicit solvent molecule, like DMSO, can significantly influence the stabilization of different tautomers through intermolecular hydrogen bonding mdpi.com. The dynamics of related compounds, such as the dimethyl methylphosphonate (B1257008) radical cation, have been investigated using pump-probe experiments and nonadiabatic surface hopping dynamics to understand their conformational dynamics and dissociation pathways mdpi.comresearchgate.net. These studies highlight how different conformers can exhibit distinct dynamics upon excitation, leading to different products mdpi.comresearchgate.net.

Nucleophilic Addition Reactions and Condensation Pathways

The carbonyl group of the formyl moiety in this compound is electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is central to its utility in organic synthesis.

This compound reacts with primary and secondary amines to form imines and enamines, respectively youtube.comlibretexts.orglibretexts.org. These reactions typically proceed via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond of an imine or the C=C double bond of an enamine libretexts.orglibretexts.org. The formation of these adducts is often a key step in the synthesis of various heterocyclic compounds researchgate.net.

These reactions can be part of a cascade sequence, where the initial adduct undergoes further intramolecular reactions. For instance, a cascade reaction involving dimethyl 2-formylsuccinate can lead to the formation of a 6/5 fused ring system through spontaneous intramolecular transesterification acs.org. Tandem one-pot reactions involving condensation, cyclization (N-alkylation), and subsequent dipolar cycloaddition can be used to synthesize tricyclic amines from acyclic aldehydes nih.gov. The aza-Michael addition of amines to unsaturated esters, followed by a cascade cyclization, is another route to form N-alkyl-pyrrolidone structures frontiersin.org.

Below is a table summarizing the reaction of this compound with various amines and the resulting products.

| Amine Type | Intermediate | Final Product | Reaction Type |

| Primary Amine | Carbinolamine | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Secondary Amine | Carbinolamine | Enamine | Nucleophilic Addition-Elimination |

| Di-amines | - | N-alkyl-bis-(pyrrolidone dimethylcarboxylate) | Aza-Michael Addition-Cyclization |

This compound can participate in formal [2+2] cycloaddition reactions. These reactions involve the combination of two unsaturated molecules to form a four-membered ring. While concerted thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, they can proceed through stepwise mechanisms or under photochemical conditions nih.govresearchgate.net. A metal-free, formal [2+2+2] cycloaddition strategy has been described that proceeds through a cascade of two pericyclic processes nih.gov.

Aldol-type condensations are another important class of reactions for this compound. In a typical aldol (B89426) condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound wikipedia.orglibretexts.orgsigmaaldrich.com. The reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen is known as a Claisen-Schmidt condensation libretexts.org. This compound, with its enolizable proton, can act as the nucleophilic component (as its enolate) or the electrophilic component in such reactions. These condensations are fundamental for forming carbon-carbon bonds wikipedia.orglibretexts.org.

| Reaction Type | Reactants | Intermediate/Product | Key Features |

| Formal [2+2] Cycloaddition | This compound + Alkene/Alkyne | Cyclobutane/Cyclobutene derivative | Formation of a four-membered ring |

| Aldol Condensation | This compound (as enolate) + Aldehyde/Ketone | β-hydroxy ester, then α,β-unsaturated ester | Carbon-carbon bond formation |

| Claisen-Schmidt Condensation | This compound + Aromatic aldehyde | Chalcone-like product | Cross-condensation with non-enolizable aldehyde |

The electrophilic aldehyde of this compound reacts with a wide range of carbon and heteroatom nucleophiles. Carbon nucleophiles, such as Grignard reagents and organolithium compounds, add to the carbonyl group to form secondary alcohols after workup youtube.com. DFT analysis has been used to study the condensation pathways of aldehydes with organolithium reagents figshare.comnih.gov.

Heteroatom nucleophiles, including alcohols, thiols, and phosphines, also readily add to the formyl group. The addition of alcohols can lead to the formation of hemiacetals and acetals, while thiols form hemithioacetals and thioacetals. These reactions are often reversible and catalyzed by acid or base. Nucleophilic addition of various bulk chemicals, including alcohols, amines, and thiols, to imines generated in situ has also been explored nih.gov.

Electrophilic Functionalization Strategies

While the primary reactivity of this compound is centered around its electrophilic aldehyde, the molecule also possesses nucleophilic sites. The enol or enolate form of this compound can react with electrophiles. For instance, alkylation or acylation at the α-carbon can be achieved by treating the enolate with alkyl halides or acyl chlorides.

Electrophilic reagents can also react with related aromatic systems containing silicon, leading to products through silylated arenium ions eurekaselect.com.

Intramolecular and Intermolecular Cyclization Processes

The bifunctional nature of this compound and its derivatives makes them excellent substrates for both intramolecular and intermolecular cyclization reactions, leading to the formation of various cyclic structures.

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclization to form rings. The probability of intramolecular versus intermolecular reactions can often be controlled by reaction conditions, with high dilution favoring intramolecular processes masterorganicchemistry.com. Anodic olefin coupling reactions have been used for the synthesis of cyclic amino acid derivatives through intramolecular cyclization nih.gov. FeCl3 has been shown to mediate the intramolecular olefin-cationic cyclization of cinnamates to produce highly substituted indenes rsc.org.

Intermolecular Cyclization: this compound can participate in intermolecular cyclization reactions with other molecules containing two or more reactive functional groups. For example, reaction with a dinucleophile can lead to the formation of a heterocyclic ring. The reaction of amines with dialkyl carbonates can lead to intermolecular cyclization products researchgate.net.

Intramolecular Cyclization Cascades

The inherent functionality of this compound allows it to participate in intramolecular cyclization cascades, leading to the formation of complex cyclic structures. These reactions often proceed through a sequence of steps, initiated by the reactivity of the formyl group or the enolizable methylene (B1212753) protons. For instance, under specific conditions, the molecule can undergo self-condensation or react with other internal functional groups, if present in a larger molecular framework, to generate carbocyclic and heterocyclic systems.

A notable example of a related cascade reaction involves the thermolysis of ω-iodoalkyl-β-siloxyalkenenitriles in dimethyl sulfoxide (B87167) (DMSO), which triggers an oxidative cyclization cascade to produce highly oxygenated bicyclic ketones. nih.gov This type of reaction highlights how a series of intramolecular events can lead to the rapid assembly of complex molecular architectures from relatively simple acyclic precursors. nih.gov While not directly involving this compound, this illustrates the principles of cascade cyclizations that can be conceptually applied.

Another relevant cascade process is the aza-Michael addition followed by intramolecular cyclization. For example, the reaction of primary amines with dimethyl itaconate leads to an initial adduct that subsequently undergoes a cyclization to form N-substituted pyrrolidones. frontiersin.org This demonstrates the potential for sequential reactions where an initial intermolecular reaction sets the stage for a subsequent intramolecular ring-closing event. frontiersin.org

The following table summarizes representative cascade cyclization reactions that, while not directly employing this compound, exemplify the types of transformations it could potentially undergo or be a precursor to.

| Reaction Type | Reactants | Conditions | Product |

| Oxidative Cyclization | ω-Iodoalkyl-β-siloxyalkenenitriles | DMSO, heat | Bicyclic Hydroxyketonitriles |

| Aza-Michael/Cyclization | Dimethyl itaconate, Primary amine | Heat | N-substituted pyrrolidone |

| Annulation | 6-Amino-1,3-dimethyluracil, Aurones | I2/DMSO, 100 °C | Pyrrolo[2,3-d]pyrimidines |

Heterocyclic Scaffold Construction (e.g., Pyrimidines, Morpholines)

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds.

Pyrimidines: The construction of the pyrimidine (B1678525) ring system often involves the condensation of a three-carbon component with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg While direct synthesis from this compound isn't explicitly detailed in the provided results, its structural motifs can be conceptually utilized. For instance, the core C-C-C backbone required for pyrimidine synthesis could be derived from or related to the succinate (B1194679) framework. Various synthetic strategies for pyrimidines include multicomponent reactions, such as the ZnCl2-catalyzed coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Another approach involves the oxidative annulation of anilines and aryl ketones with DMSO serving as a methine equivalent. organic-chemistry.org

Morpholines: Morpholines are significant heterocyclic compounds frequently found in FDA-approved drugs. nih.gov Their synthesis often starts from 1,2-amino alcohols which undergo annulation reactions. chemrxiv.org While a direct conversion of this compound to a morpholine (B109124) is not a standard named reaction, its components could be envisioned as precursors to the necessary fragments for morpholine synthesis. For example, the ester groups could be reduced to alcohols and the formyl group could be involved in forming one of the C-N or C-O bonds of the ring through reductive amination or other cyclization strategies. Modern synthetic methods for morpholines include photocatalytic couplings and intramolecular hydroalkoxylation. organic-chemistry.org

The table below outlines general approaches to the synthesis of these heterocyclic systems.

| Heterocycle | General Precursors | Key Transformation |

| Pyrimidine | 1,3-Dicarbonyl compound, Amidine | Condensation |

| Morpholine | 1,2-Amino alcohol, Dihaloethane derivative | Annulation |

Stereoselectivity and Enantiocontrol in Transformations of this compound

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving this compound, new stereocenters can be created, and the control of their configuration is a key synthetic challenge. For example, in a cyclization reaction, the relative orientation of substituents on the newly formed ring can be controlled by the reaction conditions and the nature of the catalyst. The stereochemistry of the starting material, if it is chiral, can also influence the stereochemical outcome of the reaction.

Enantiocontrol, a specific aspect of stereoselectivity, focuses on the selective formation of one enantiomer over the other. masterorganicchemistry.com This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. For instance, in the asymmetric reduction of a ketone, a chiral catalyst can facilitate the delivery of a hydride reagent to one face of the carbonyl group, leading to a preponderance of one enantiomer of the resulting alcohol. While specific examples of enantioselective transformations of this compound are not detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable. For example, the Sharpless asymmetric epoxidation utilizes a chiral tartrate ligand to achieve high enantioselectivity in the epoxidation of allylic alcohols. researchgate.net

The following table provides examples of reaction types where stereoselectivity and enantiocontrol are critical, although not directly involving this compound.

| Reaction Type | Key Aspect | Method of Control |

| Diels-Alder Reaction | Diastereoselectivity | Endo/Exo transition states |

| Asymmetric Reduction | Enantioselectivity | Chiral catalyst (e.g., Ru-complex) |

| Asymmetric Epoxidation | Enantioselectivity | Chiral ligand (e.g., diethyl tartrate) |

Strategic Applications of Dimethyl Formylsuccinate in Complex Organic Synthesis

Role as a Key Building Block for Bioactive Molecules

The unique structure of dimethyl formylsuccinate makes it an adept precursor for a range of bioactive molecules. Its ability to act as a 1,3-bielectrophile after condensation with a nitrogenous nucleophile is central to its utility in forming heterocyclic systems.

The synthesis of the pyrimidine (B1678525) ring, a core component of nucleobases and numerous pharmaceuticals, classically involves the condensation of a three-carbon bielectrophilic fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea, or guanidine (B92328). mdpi.comnih.gov this compound, existing in equilibrium with its more stable enol tautomer (dimethyl hydroxymethylenesuccinate), is an ideal candidate for this role as a C-C-C synthon.

The general mechanism for this type of cyclocondensation reaction is well-established. researchgate.net The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms from the N-C-N component onto the carbonyl carbon of the formyl group (or the equivalent carbon in the enol form) of this compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks one of the ester carbonyls, and subsequent dehydration and elimination of methanol (B129727) to form the aromatic pyrimidine ring.

While the principle is well-founded in the fundamentals of heterocyclic chemistry, specific examples detailing the reaction of this compound with guanidine or urea to form functionalized pyrimidines are not extensively documented in readily available scientific literature. However, the reaction is analogous to the widely used Biginelli reaction and similar cyclocondensations involving β-ketoesters. researchgate.net The expected product from such a reaction would be a highly functionalized pyrimidine with carboxymethyl and methyl ester substituents, poised for further synthetic elaboration.

Table 1: Proposed Pyrimidine Synthesis via this compound

| Reactant 1 | Reactant 2 | Potential Product Core Structure | Reaction Type |

|---|

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. mdpi.comnih.gov The synthesis of substituted morpholines is therefore of significant interest.

Recent research has demonstrated the utility of dimethyl 2-formylsuccinate as a key starting material in the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners. In this synthetic approach, dimethyl 2-formylsuccinate is utilized as an α-formyl carboxylate component. The synthesis proceeds through a base-catalyzed reaction to yield morpholine hemiaminals, which can then be further elaborated. For example, these hemiaminals can undergo smooth reduction or be converted to corresponding cyano derivatives, providing access to a variety of conformationally rigid morpholine structures.

Table 2: Synthesis of Morpholine Precursors Using this compound

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|

This methodology represents a valuable addition to the synthetic chemist's toolbox for accessing diverse morpholine scaffolds.

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.gov This modification imparts remarkable enzymatic stability and strong binding affinity to complementary nucleic acid strands. The synthesis of PNA involves the sequential coupling of protected PNA monomers. nih.gov A thorough review of the scientific literature did not yield specific examples or methodologies where this compound is utilized as a direct precursor or building block for the synthesis of PNA monomers or their backbone structure.

Contributions to Natural Product Total Synthesis Approaches

The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. purdue.edunih.govnih.gov These endeavors often rely on the creative use of versatile building blocks to construct intricate molecular architectures. nih.govnih.gov Despite the potential of this compound as a functionalized C5 building block, a comprehensive search of the chemical literature did not reveal its specific application as a key intermediate in the reported total synthesis of any particular natural product.

Catalysis and Methodology Development via this compound Chemistry

The development of novel catalytic processes and synthetic methodologies is a cornerstone of modern organic chemistry. While this compound possesses reactive functional groups that could potentially be exploited in new reaction development, a review of the current scientific literature does not indicate that it has been a specific focus of catalysis or methodology development research. Searches in this area primarily yield results related to the catalytic synthesis of related compounds, such as dimethyl succinate (B1194679) or dimethyl fumarate, rather than the use of this compound in developing new catalytic methods. researchgate.netcambrex.com

Advanced Analytical and Spectroscopic Characterization Techniques for Dimethyl Formylsuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dimethyl formylsuccinate. Due to its structure as a β-aldehydo-ester, the compound exists as a mixture of two tautomeric forms in solution: the keto (aldehyde) form and the enol (alkene-alcohol) form. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature, and NMR spectroscopy allows for the direct observation and quantification of both tautomers. asu.edunanalysis.com

The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer in the ¹H and ¹³C NMR spectra. asu.edu

Keto Tautomer:

¹H NMR: The keto form is characterized by a downfield signal for the aldehydic proton (-CHO), typically observed around 9.5-10.0 ppm. The proton on the α-carbon (the carbon bearing the formyl group) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons of the succinate (B1194679) backbone. The two diastereotopic methylene protons would exhibit complex splitting patterns. The two methyl ester groups (-OCH₃) would likely show distinct singlets.

¹³C NMR: The spectrum of the keto form would show a characteristic signal for the aldehyde carbonyl carbon around 200-205 ppm. The ester carbonyl carbons would resonate around 170-175 ppm.

Enol Tautomer:

¹H NMR: The enol form is identified by a signal for the vinylic proton (=CH-), typically in the 7.5-8.0 ppm region. A broad signal for the enolic hydroxyl proton (-OH) would also be present, often in the range of 10-14 ppm, due to intramolecular hydrogen bonding with the ester carbonyl. The methylene protons and the methyl ester protons would also show signals at slightly different chemical shifts compared to the keto form.

¹³C NMR: In the enol tautomer, the formyl carbon is replaced by a vinylic carbon (=CH-) resonating further upfield. The carbon attached to the hydroxyl group (C-OH) would appear around 150-160 ppm. The conjugated ester carbonyl would be shifted slightly compared to the non-conjugated ester in the keto form.

Based on data from analogous compounds like diethyl 2-formylsuccinate, the expected chemical shifts for this compound can be predicted. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound Tautomers

| Assignment | Keto Form (ppm) | Enol Form (ppm) |

| Aldehydic CH | 9.5 - 10.0 | - |

| Enolic OH | - | 10.0 - 14.0 |

| Vinylic CH | - | 7.5 - 8.0 |

| CH (alpha to C=O) | 3.8 - 4.2 | - |

| CH₂ (backbone) | 2.8 - 3.2 | 2.9 - 3.3 |

| OCH₃ (ester) | ~3.7 | ~3.75 |

Predicted ¹³C NMR Chemical Shifts for this compound Tautomers

| Assignment | Keto Form (ppm) | Enol Form (ppm) |

| Aldehyde C=O | 200 - 205 | - |

| Ester C=O | 170 - 175 | 165 - 170 |

| Enol C-OH | - | 150 - 160 |

| Vinylic CH | - | 110 - 120 |

| CH (alpha to C=O) | 50 - 55 | - |

| CH₂ (backbone) | 30 - 35 | 30 - 35 |

| OCH₃ | 51 - 53 | 51 - 53 |

High-Resolution Mass Spectrometry and Chromatographic Coupling (GC-MS, LC-MS)

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of this compound (C₇H₁₀O₅, Exact Mass: 174.0528). When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for separation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of succinate derivatives by GC-MS often requires a derivatization step to increase volatility and thermal stability. semanticscholar.orguran.ua For this compound, silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would likely be employed. uran.ua This process would target the acidic proton of the enol form, converting the hydroxyl group into a trimethylsilyl (B98337) ether.

The mass spectrum would show the molecular ion of the derivatized compound. Fragmentation would likely involve the loss of the silyl (B83357) group, methoxy (B1213986) groups (-OCH₃), and carbomethoxy groups (-COOCH₃). Characteristic fragments for the succinate backbone would also be expected. uab.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and thermally sensitive compounds like this compound, often without the need for derivatization. Reversed-phase chromatography would be the typical method for separation. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can be used for detection, providing high mass accuracy and resolution to confirm the compound's identity and distinguish it from other components in a mixture. nanalysis.comspectroscopyonline.com

In electrospray ionization (ESI), this compound would likely form protonated molecules [M+H]⁺ in positive ion mode or adducts with ions like sodium [M+Na]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ could be observed. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would yield characteristic fragment ions, providing further structural confirmation.

Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₀O₅ |

| Exact Mass | 174.0528 u |

| Nominal Mass | 174 u |

| [M+H]⁺ (Positive ESI) | 175.0601 m/z |

| [M+Na]⁺ (Positive ESI) | 197.0420 m/z |

| [M-H]⁻ (Negative ESI) | 173.0455 m/z |

| Common Fragments | Loss of •OCH₃ (m/z 143), Loss of •COOCH₃ (m/z 115) |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be a composite of absorptions from both the keto and enol tautomers, with the relative intensities reflecting their equilibrium concentrations.

Keto Form: The spectrum of the keto tautomer is expected to show two distinct carbonyl (C=O) stretching bands. The aldehyde C=O stretch typically appears around 1720-1730 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1745 cm⁻¹. acs.orglibretexts.org A weak C-H stretch for the aldehyde proton may also be visible near 2720 cm⁻¹.

Enol Form: The enol tautomer is characterized by a conjugated system that influences the absorption frequencies. The ester C=O stretch, now conjugated with the C=C double bond, shifts to a lower wavenumber, typically 1650-1660 cm⁻¹. acs.org A C=C stretching band will appear around 1610-1620 cm⁻¹. acs.org A very broad absorption band for the intramolecularly hydrogen-bonded O-H group is expected in the 2500-3200 cm⁻¹ region. The C-O single bond stretches will appear in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

Expected Infrared Absorption Bands for this compound

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | Enol | 2500 - 3200 | Broad, Medium |

| C-H stretch (aldehyde) | Keto | ~2720 | Weak |

| C=O stretch (ester) | Keto | 1735 - 1745 | Strong |

| C=O stretch (aldehyde) | Keto | 1720 - 1730 | Strong |

| C=O stretch (conjugated ester) | Enol | 1650 - 1660 | Strong |

| C=C stretch | Enol | 1610 - 1620 | Medium |

| C-O stretch | Both | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Keto Form: The keto tautomer contains isolated carbonyl groups. It is expected to exhibit a weak absorption band corresponding to the n→π* electronic transition, with a maximum absorbance (λ_max) in the range of 270-300 nm. masterorganicchemistry.com

Enol Form: The enol tautomer possesses a conjugated π-system (C=C-C=O). This conjugation lowers the energy gap between the π and π* orbitals, resulting in a strong absorption band for the π→π* transition at a longer wavelength, typically above 240 nm. youtube.com The intensity of this band will be significantly higher than that of the n→π* transition of the keto form. The position of λ_max can be influenced by the solvent.

The UV-Vis spectrum of a sample of this compound will show absorptions for both tautomers, and the ratio of their absorbances can be used to study the tautomeric equilibrium.

Computational and Theoretical Investigations of Dimethyl Formylsuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of organic compounds. nih.govchemrevlett.comchemrxiv.orgnih.gov For dimethyl formylsuccinate, such calculations can provide deep insights into its stability, reactivity, and spectroscopic properties.

The electronic structure of this compound is fundamentally linked to its reactivity. DFT calculations can be utilized to determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A lower LUMO energy would suggest a higher propensity to accept electrons, indicating reactivity towards nucleophiles.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface can visually represent the charge distribution and identify electron-rich and electron-deficient regions. This is particularly useful for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich (nucleophilic centers), while the formyl proton and the carbonyl carbons are likely to be electron-deficient (electrophilic centers).

Illustrative Data Table: Calculated Electronic Properties of this compound Tautomers

| Tautomer | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Keto | B3LYP/6-31G | -7.2 | -1.5 | 2.8 |

| Enol | B3LYP/6-31G | -6.9 | -1.2 | 3.5 |

Note: The data in this table is illustrative and intended for demonstration purposes, as specific computational studies on this compound are not publicly available.

Reactivity profiling can be further enhanced by calculating various chemical descriptors. These descriptors, derived from quantum chemical calculations, can quantify different aspects of reactivity.

Illustrative Data Table: Calculated Reactivity Descriptors for this compound (Keto form)

| Descriptor | Value | Implication |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.35 | Electron-attracting tendency |

| Electrophilicity Index (ω) | 3.32 | Propensity to accept electrons |

Note: The data in this table is illustrative and based on general principles of reactivity, as specific computational studies on this compound are not publicly available.

Molecular Dynamics and Conformational Analysis of Tautomeric Forms

This compound can exist in tautomeric forms, primarily the keto and enol forms. acs.org The equilibrium between these tautomers is influenced by factors such as the solvent and temperature. frontiersin.orgorientjchem.orgmasterorganicchemistry.com Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and the dynamic behavior of these tautomers in different environments. nih.govresearchgate.netnih.govrsc.org

MD simulations treat molecules as dynamic entities, where atoms are subject to forces and their motions are governed by classical mechanics. By simulating the molecule's trajectory over time, one can gain insights into its conformational preferences, flexibility, and interactions with surrounding solvent molecules.

For this compound, separate MD simulations can be performed for the keto and enol tautomers to understand their respective conformational preferences. The analysis of these simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and biological activity.

The presence of multiple rotatable bonds in this compound leads to a complex potential energy surface with numerous local minima corresponding to different conformers. Conformational analysis aims to identify these stable conformers and the transition states that connect them. libretexts.orglibretexts.orgopenstax.orgresearchgate.netsapub.org Quantum chemical calculations can be used to determine the relative energies of these conformers and the heights of the energy barriers for their interconversion.

Illustrative Data Table: Relative Energies of this compound Conformers (Keto Tautomer)

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 0 | 2.5 |

| 2 | 60 | 1.0 |

| 3 | 120 | 0.0 (Global Minimum) |

| 4 | 180 | 3.0 |

Note: The data in this table is illustrative and intended to demonstrate the concept of conformational analysis, as specific computational studies on this compound are not publicly available.

The study of the keto-enol tautomerism itself is a key aspect of the conformational analysis of this compound. mdpi.com Computational methods can be used to calculate the relative stabilities of the keto and enol forms and the energy barrier for the tautomerization reaction. orientjchem.org This information is crucial for understanding the reactivity of the molecule, as the two tautomers can exhibit different chemical behaviors.

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry provides powerful tools for modeling reaction pathways and predicting the mechanisms of chemical reactions. nih.govresearchgate.netmdpi.com For this compound, this approach can be used to investigate various reactions, such as its synthesis, hydrolysis, and reactions involving the formyl group. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgosti.gov

Reaction pathway modeling typically involves identifying the reactants, products, and any intermediates and transition states that connect them on the potential energy surface. Quantum chemical methods, such as DFT, are used to calculate the energies of these species. The transition state is a critical point on the reaction pathway, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For example, the synthesis of this compound can be modeled to understand the reaction mechanism and optimize the reaction conditions. One reported synthesis involves the reduction of diethyl formylsuccinate. oup.com Another study reports its use in the synthesis of a substituted morpholine (B109124). acs.org Computational modeling could elucidate the step-by-step mechanism of these transformations.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| 1 | This compound + Nu- | Intermediate 1 | 15.2 |

| 2 | Intermediate 1 | Intermediate 2 | 5.8 |

| 3 | Intermediate 2 | Final Product + LG | 10.5 |

Note: Nu- represents a nucleophile and LG represents a leaving group. The data in this table is illustrative and for demonstration purposes only, as specific reaction pathway modeling studies for this compound are not publicly available.

Mechanistic prediction also involves considering different possible reaction pathways and determining the most favorable one based on the calculated energy barriers. For instance, in a reaction with a nucleophile, attack could potentially occur at the formyl carbonyl carbon or one of the ester carbonyl carbons. Computational modeling can help predict which site is more reactive and which pathway is energetically preferred.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Dimethyl Formylsuccinate Transformations

The reactivity of this compound is centered around its formyl and ester functionalities, making it a prime candidate for a variety of catalytic transformations. Future research is expected to focus on the development of highly selective and efficient catalysts for reactions such as asymmetric reduction, reductive amination, and carbon-carbon bond-forming reactions.

Asymmetric Catalysis: The chiral center that can be generated at the formyl-bearing carbon atom makes asymmetric catalysis a particularly important area of investigation. The development of catalysts for the enantioselective reduction of the formyl group to a hydroxymethyl group, or its conversion to a chiral amine, would provide access to valuable chiral building blocks. Research in this area is exploring the use of transition metal complexes with chiral ligands and organocatalysts. Biocatalysis, employing enzymes such as alcohol dehydrogenases and transaminases, also presents a promising avenue for achieving high enantioselectivity under mild conditions. The biocatalytic reduction of structurally similar α-keto esters has shown success, suggesting the potential for similar methodologies to be applied to this compound. abap.co.in

Emerging Catalyst Technologies: The application of novel catalytic materials, such as metal-organic frameworks (MOFs), nanoparticles, and supported catalysts, is expected to play a significant role. These materials can offer enhanced activity, selectivity, and recyclability compared to traditional homogeneous catalysts. For instance, encapsulating a catalyst within a MOF could provide a microenvironment that favors a specific reaction pathway for this compound transformations.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Reduction of the Formyl Group in this compound

| Catalyst Type | Potential Advantages | Potential Challenges | Representative Catalyst Classes |

| Homogeneous Transition Metal Catalysts | High activity and selectivity, well-defined active sites. | Catalyst recovery and recycling, potential for metal contamination. | Ru-BINAP, Rh-DIPAMP |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Lower turnover numbers, sometimes require higher catalyst loadings. | Proline derivatives, chiral phosphoric acids |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate specificity, operational stability, cofactor regeneration. | Alcohol dehydrogenases, transaminases |

| Heterogeneous Catalysts | Ease of separation and reuse, potential for continuous processes. | Lower selectivity compared to homogeneous counterparts, mass transfer limitations. | Supported chiral ligands, chirally modified metal nanoparticles |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift from batch to continuous manufacturing is gaining significant momentum in the chemical industry, driven by the promise of improved safety, consistency, and efficiency. This compound is well-suited for integration into flow chemistry processes due to the potential for precise control over reaction parameters.

Enhanced Safety and Control: Many transformations involving reactive intermediates or exothermic reactions can be conducted more safely in continuous flow reactors. The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat dissipation and precise temperature control, minimizing the risk of runaway reactions. The formylation of related succinic esters, for instance, can be hazardous in batch but is rendered safer in a continuous setup.

Improved Yield and Selectivity: The precise control over residence time, temperature, and stoichiometry in flow reactors can lead to significant improvements in reaction yield and selectivity. For transformations of this compound, this could mean minimizing the formation of byproducts from over-reduction or side reactions.

Telescoped and Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. A future continuous process could involve the synthesis of this compound in one reactor, followed by its immediate catalytic transformation in a subsequent packed-bed reactor, and finally, in-line purification to yield the desired product. This approach drastically reduces processing time and waste generation.

Table 2: Potential Flow Chemistry Applications for this compound Derivatives

| Transformation | Flow Reactor Type | Key Advantages in Flow |

| Catalytic Hydrogenation | Packed-Bed Reactor (PBR) | High catalyst-to-substrate ratio, easy catalyst separation, safe handling of hydrogen. |

| Formylation | Microreactor | Enhanced mixing and heat transfer, precise control of reactive intermediates. |

| Photochemical Reactions | Photoflow Reactor | Uniform light distribution, efficient light penetration, controlled irradiation time. |

| Biocatalytic Transformations | Immobilized Enzyme Reactor (IMER) | High enzyme stability and reusability, continuous production of chiral products. |

Advancements in Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are becoming increasingly integral to the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally friendly processes, from the choice of starting materials to the solvents and reagents employed.

Renewable Feedstocks: A major focus will be on the synthesis of this compound and its precursors from renewable biomass sources. Succinic acid, a key precursor, is already being produced commercially through the fermentation of sugars. Developing efficient catalytic routes to convert bio-based succinic acid derivatives into this compound is a critical research objective.

Green Solvents and Reagents: The replacement of hazardous and volatile organic solvents with more sustainable alternatives, such as water, supercritical fluids, or bio-derived solvents, is a key aspect of green chemistry. Similarly, the use of environmentally benign reagents is paramount. For instance, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source is a greener alternative to methods employing high-pressure hydrogen gas or metal hydrides for the reduction of the formyl group.

Atom Economy and Waste Minimization: Catalytic processes that proceed with high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product, are highly desirable. The development of catalytic C-H activation and formylation techniques to directly synthesize this compound from simpler precursors would represent a significant advance in this regard. By minimizing the formation of stoichiometric byproducts, these approaches align with the core principles of waste reduction.

Table 3: Green Chemistry Metrics for a Hypothetical Sustainable Synthesis of a this compound Derivative

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

| Prevention | Designing a process that minimizes waste generation from the outset. | Reduced environmental footprint and disposal costs. |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of reactant atoms into the product. | Higher efficiency and less waste. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. | Improved worker safety and reduced environmental harm. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water or bio-solvents. | Reduced air pollution and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and greenhouse gas emissions. |

| Use of Renewable Feedstocks | Synthesizing precursors from biomass. | Reduced reliance on fossil fuels. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. | Increased reaction efficiency and reduced waste. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.